Enantiomeric Identity: (R)- vs (S)-Configuration Defines Stereochemical Fidelity in Peptide Coupling
Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate (CAS 127042-68-6) is the D-cyclohexylglycine-derived enantiomer, while its (S)-counterpart is CAS 210629-78-0. The commercial specification for the (R)-enantiomer from multiple vendors, including GLPbio and MolCore, is ≥98% purity, with an implied enantiomeric excess (e.e.) of ≥98% for the (R)-configuration [1]. While explicit optical rotation data for the Cbz-protected methyl ester is not publicly reported, the unprotected (R)-cyclohexylglycine methyl ester hydrochloride (CAS 14328-64-4) exhibits a specific rotation of approximately -36° (c=1, MeOH), in contrast to the (S)-enantiomer (CAS 14328-63-3) with +36 ± 2° (c=1, MeOH) . This stereochemical distinction is critical because D-amino acid incorporation into peptide inhibitors often confers resistance to endogenous proteases, directly influencing pharmacokinetic half-life [2].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-configuration; ≥98% purity (commercial specification) |
| Comparator Or Baseline | (S)-enantiomer (CAS 210629-78-0): also ≥98% purity; racemic mixture: <98% e.e. |
| Quantified Difference | Opposite optical rotation direction; estimated specific rotation difference: ~72° between enantiomers |
| Conditions | Commercial vendor quality specifications; optical rotation for unprotected methyl ester hydrochloride measured in MeOH at c=1 |
Why This Matters
Selection of the correct enantiomer is mandatory for maintaining biological activity in stereospecific drug targets; a racemic or wrong-configuration compound invalidates SAR studies.
- [1] GLPbio. Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate product page. CAS 127042-68-6, purity specification. 2026. View Source
- [2] Adessi, C., Soto, C. Converting a Peptide into a Drug: Strategies to Improve Stability and Bioavailability. Curr. Med. Chem. 2002, 9(9), 963-978. View Source
